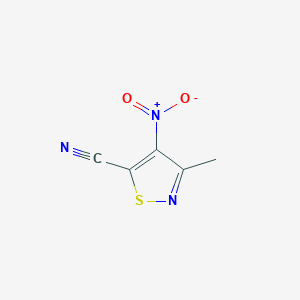

3-Methyl-4-nitro-isothiazole-5-carbonitrile

Overview

Description

Synthesis Analysis

The synthesis of isothiazole compounds, including 3-Methyl-4-nitro-isothiazole-5-carbonitrile, often involves CH arylation . For example, a reaction of 3-chloroisothiazole-5-carbonitrile with 1-iodo-4-methylbenzene in the presence of AgF, Pd(Ph3P)2Cl2, and Ph3P in MeCN at ca. 82 °C led to a complete consumption of the starting isothiazole and isolation of the desired product .Molecular Structure Analysis

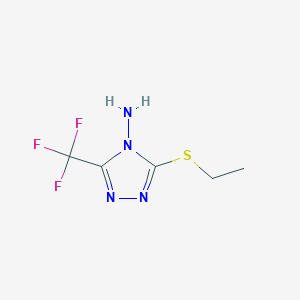

The molecular structure of 3-Methyl-4-nitro-isothiazole-5-carbonitrile is characterized by the presence of a C≡N resonance at 2228 cm−1 . The UV-vis spectroscopy in dichloromethane supported an intact isothiazole ring (λmax 309 nm, log ε 4.02) .Scientific Research Applications

Agrochemical Applications

Thiazoles and their derivatives have found broad applications in the field of agrochemicals . They are used in the development of various pesticides and herbicides, contributing to the protection of crops and increasing agricultural productivity.

Industrial Applications

Thiazoles are used in industrial applications such as rubber vulcanization . They serve as accelerators in the process, enhancing the efficiency and quality of rubber products.

Photographic Sensitizers

Thiazoles are used as photographic sensitizers . They enhance the sensitivity of photographic films, improving image quality and detail capture.

Pharmaceutical and Biological Activities

Thiazoles have a wide range of pharmaceutical and biological activities. They exhibit antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . They are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .

Synthesis of Complex Natural Products

Isothiazoles have been highlighted for their role in the total synthesis of complex natural products . This showcases the versatility and utility of the isothiazole ring in organic synthesis.

Drug Design and Discovery

Thiazoles occupy a prominent place in current medicinal chemistry due to their wide range of applications in the field of drug design and discovery . They appear in antibiotics like bacitracin and penicillin, and various synthetic drugs .

Antioxidant, Analgesic, and Anti-inflammatory Activities

Thiazoles have been found to act as antioxidant, analgesic, and anti-inflammatory agents . This makes them valuable in the development of treatments for a variety of health conditions.

Neuroprotective and Antitumor Activities

Thiazoles have shown neuroprotective and antitumor or cytotoxic drug molecule properties . This suggests potential applications in the treatment of neurological disorders and cancer.

properties

IUPAC Name |

3-methyl-4-nitro-1,2-thiazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O2S/c1-3-5(8(9)10)4(2-6)11-7-3/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDNVXAOZWAIKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4-nitro-isothiazole-5-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-Bromo-4-(propan-2-yloxy)phenyl]methanol](/img/structure/B3138402.png)

![3-[(Tert-butoxycarbonyl)amino]-3-[4-(methylsulfanyl)phenyl]propanoic acid](/img/structure/B3138417.png)

![tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate](/img/structure/B3138432.png)

![4-Oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2,5-dicarboxylic acid diethyl ester](/img/structure/B3138499.png)

![4-Oxo-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a]azepine-2-carboxylic acid](/img/structure/B3138502.png)

![6-Methyl-3-{[(thiophen-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B3138507.png)